Homobrassinolide

Description

Properties

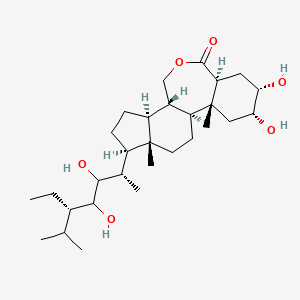

Molecular Formula |

C29H50O6 |

|---|---|

Molecular Weight |

494.7 g/mol |

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25?,26?,28+,29+/m0/s1 |

InChI Key |

HJIKODJJEORHMZ-OZXIRSPGSA-N |

Isomeric SMILES |

CC[C@@H](C(C)C)C(C([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Synonyms |

28-homobrassinolide homobrassinolide homobrassinolide, (2alpha,3alpha,5alpha,22R,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23S)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer homobrassinolide, (2beta,3alpha,5alpha,22S,23S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Phyto-Steroid: An In-depth Technical Guide to the Discovery of Homobrassinolide

A comprehensive overview for researchers, scientists, and drug development professionals on the historical discovery, experimental validation, and biological significance of homobrassinolide and its foundational precursor, brassinolide.

Executive Summary

The discovery of this compound, a potent plant growth regulator, is a landmark achievement in the field of phytochemistry and plant biology. This journey, initiated by early observations of growth-promoting substances in pollen, culminated in the isolation, characterization, and synthesis of a novel class of steroidal plant hormones known as brassinosteroids. This technical guide provides a detailed chronicle of this discovery, focusing on the pivotal experiments, the evolution of analytical techniques, and the elucidation of the brassinosteroid signaling pathway. Quantitative data from seminal bioassays are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and the synthesis of this compound are provided to enable replication and further investigation. Furthermore, critical biological pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the complex processes involved. This document serves as a vital resource for professionals seeking a deep technical understanding of the origins and foundational science of this compound.

Historical Context: From "Brassins" to Brassinolide

The story of this compound begins with the quest to identify novel plant growth-promoting substances. As early as 1941, researchers at the United States Department of Agriculture (USDA) reported that pollen extracts possessed growth-promoting properties[1]. However, it was the work of Mitchell and Gregory in the 1970s that brought significant attention to a lipid-soluble extract from rape (Brassica napus) pollen, which they termed "brassins"[2]. These extracts induced a unique growth response in the bean second internode bioassay, distinct from known plant hormones like auxins and gibberellins, characterized by both cell elongation and cell division[3].

This initial discovery sparked a large-scale, collaborative effort by the USDA to isolate and identify the active component within brassins[4][5]. The endeavor was monumental, requiring the processing of approximately 227 kilograms of bee-collected rape pollen[4][5]. This massive undertaking ultimately yielded a mere 4-10 milligrams of the pure, crystalline active compound[4][6].

The Pivotal Experiments: Bioassays for Activity-Guided Fractionation

The isolation of the active compound from the crude pollen extract was guided by a specific and sensitive bioassay: the bean second internode bioassay. Later, the rice lamina inclination test became another standard and highly sensitive bioassay for brassinosteroid activity[7].

The Bean Second Internode Bioassay

This assay was instrumental in the initial discovery and subsequent purification of brassinolide. It relies on the distinct swelling and elongation of the second internode of pinto bean plants (Phaseolus vulgaris) in response to brassinosteroids.

-

Plant Material: Pinto bean seeds (Phaseolus vulgaris) are germinated and grown under controlled conditions (e.g., 25°C, continuous light) for approximately 6-7 days, until the second internode begins to elongate.

-

Sample Application: The test substance, dissolved in a suitable solvent (often lanolin paste or an ethanol solution), is applied as a small drop to the second internode of the bean seedling. Control plants are treated with the solvent alone.

-

Incubation: The treated plants are incubated under the same controlled conditions for a period of 4-7 days.

-

Data Collection: The length and morphology of the second internode are measured. A positive response is characterized by significant elongation, swelling, and often curvature or splitting of the internode.

-

Quantification: The activity is quantified by measuring the increase in internode length compared to the control. Dose-response curves can be generated to determine the concentration required for a specific level of response.

The following table summarizes representative data from early bean second internode bioassays, demonstrating the potent activity of brassinolide and its analogs.

| Compound | Concentration (µ g/plant ) | Internode Elongation (mm increase over control) | Reference |

| Brassinolide (natural) | 0.1 | Significant elongation and splitting | [8] |

| Brassinolide (synthetic) | 0.1 | Significant elongation and splitting | [8] |

| 22β, 23β-isomer of Brassinolide | 0.1 | Least active of the isomers | [8] |

| Other cis-glycolic isomers | 1.0 | Response similar to 0.1 µg of brassinolide | [8] |

The Rice Lamina Inclination Test

This bioassay is highly specific and sensitive to brassinosteroids and is based on their ability to cause the lamina (leaf blade) of rice seedlings to bend at the lamina joint.

-

Plant Material: Rice seeds (Oryza sativa) are surface-sterilized and germinated in the dark at a controlled temperature (e.g., 28-30°C) for 5-7 days.

-

Sample Preparation: Uniform seedlings with a developing second leaf are selected. Segments containing the second leaf lamina joint are excised.

-

Incubation: The excised segments are floated on a solution of the test substance in a petri dish. The dishes are incubated in the dark at a controlled temperature for 48-72 hours.

-

Data Collection: The angle between the lamina and the sheath is measured using a protractor.

-

Quantification: The activity is directly proportional to the increase in the lamina inclination angle. Dose-response curves are typically generated to quantify the activity.

The table below presents typical dose-response data for brassinolide in the rice lamina inclination assay.

| Compound | Concentration (M) | Lamina Inclination Angle (°) | Reference |

| Control | 0 | ~15 | [9] |

| Brassinolide | 10⁻⁹ | ~30 | [10] |

| Brassinolide | 10⁻⁸ | ~50 | [10] |

| Brassinolide | 10⁻⁷ | ~70 | [10] |

| Brassinolide | 10⁻⁶ | ~90 | [10] |

Isolation, Purification, and Structure Elucidation of Brassinolide

The purification of the active compound from the massive quantity of rape pollen was a multi-step process involving solvent extraction and various chromatographic techniques.

Extraction and Purification Workflow

The general workflow for the isolation of brassinolide by the USDA researchers was as follows:

-

Solvent Extraction: The dried rape pollen was extracted with a non-polar organic solvent, such as isopropanol or ethanol, to obtain a crude lipid-soluble extract.

-

Partitioning: The crude extract was partitioned between different immiscible solvents (e.g., methanol-water and carbon tetrachloride) to remove highly non-polar lipids.

-

Column Chromatography: The partially purified extract was subjected to multiple rounds of column chromatography using different stationary phases, including silica gel, Sephadex LH-20, and charcoal. Elution was performed with gradients of various organic solvents. The fractions were continuously monitored for biological activity using the bean second internode bioassay.

-

High-Performance Liquid Chromatography (HPLC): The most active fractions from column chromatography were further purified by HPLC to yield the pure crystalline compound.

Structure Elucidation

The determination of the chemical structure of the isolated compound, named brassinolide, was a significant achievement that utilized the most advanced analytical techniques of the time.

-

Mass Spectrometry (MS): Provided the molecular weight and fragmentation patterns, giving initial clues about the elemental composition and structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were crucial in determining the carbon-hydrogen framework and the stereochemistry of the molecule.

-

X-ray Crystallography: This technique provided the definitive three-dimensional structure of brassinolide, confirming it as a novel steroidal lactone with a unique seven-membered B-ring lactone and multiple hydroxyl groups.

The elucidated structure of brassinolide is (2α,3α,22R,23R)-tetrahydroxy-B-homo-7-oxa-5α-ergostan-6-one.

The Advent of this compound: Synthesis and Analogs

The extremely low abundance of brassinolide in natural sources made its extraction for agricultural or research purposes impractical. This spurred efforts to chemically synthesize brassinolide and its analogs. One of the most significant synthetic analogs developed was 28-homobrassinolide , which differs from brassinolide only by the substitution of an ethyl group for a methyl group at the C-24 position.

Synthesis of 28-Homobrassinolide

A common and efficient route for the synthesis of 28-homobrassinolide utilizes the readily available plant sterol, stigmasterol, as the starting material. The synthesis involves a multi-step process that can be broadly outlined as follows:

-

Modification of the A and B Rings: The A and B rings of stigmasterol are chemically modified to introduce the characteristic cis-hydroxyl groups on the A-ring and to form the seven-membered lactone B-ring. This often involves steps like oxidation and Baeyer-Villiger oxidation.

-

Modification of the Side Chain: The double bond in the side chain of stigmasterol is hydroxylated to create the vicinal diol functionality. The stereochemistry of these hydroxyl groups is critical for biological activity.

The Brassinosteroid Signaling Pathway: A Molecular Perspective

The discovery of brassinolide and its analogs opened up a new field of research into their mode of action. It is now understood that brassinosteroids act through a cell-surface receptor-mediated signaling cascade, a mechanism distinct from that of animal steroid hormones which typically involve intracellular receptors.

Key Components and Mechanism

The brassinosteroid signaling pathway is initiated at the cell membrane and culminates in the regulation of gene expression in the nucleus. The core components include:

-

BRI1 (BRASSINOSTEROID INSENSITIVE 1): A leucine-rich repeat receptor-like kinase (LRR-RLK) that acts as the primary brassinosteroid receptor.

-

BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1): Another LRR-RLK that acts as a co-receptor and is essential for full BRI1 activation.

-

BSK1 (BRASSINOSTEROID-SIGNALING KINASE 1): A substrate of BRI1 that, upon phosphorylation, activates a downstream phosphatase.

-

BSU1 (BRI1 SUPPRESSOR 1): A phosphatase that is activated by BSK1.

-

BIN2 (BRASSINOSTEROID INSENSITIVE 2): A glycogen synthase kinase-3 (GSK3)-like kinase that acts as a negative regulator of the pathway.

-

BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1): A pair of closely related transcription factors that are the ultimate targets of the signaling cascade.

Signaling Cascade

-

Ligand Binding and Receptor Activation: In the absence of brassinosteroids, the kinase activity of BRI1 is inhibited. The binding of brassinolide or this compound to the extracellular domain of BRI1 induces a conformational change, leading to its autophosphorylation and the dissociation of an inhibitory protein.

-

Receptor Complex Formation: Activated BRI1 then associates with its co-receptor, BAK1.

-

Transphosphorylation: BRI1 and BAK1 mutually transphosphorylate each other, leading to the full activation of the receptor complex.

-

Signal Relay: The activated BRI1-BAK1 complex phosphorylates BSK1.

-

Phosphatase Activation: Phosphorylated BSK1 activates the phosphatase BSU1.

-

Inhibition of the Negative Regulator: Activated BSU1 dephosphorylates and inactivates BIN2.

-

Transcription Factor Activation: In its active state (when brassinosteroid levels are low), BIN2 phosphorylates the transcription factors BZR1 and BES1, marking them for degradation or cytoplasmic retention. The inactivation of BIN2 allows BZR1 and BES1 to accumulate in their dephosphorylated, active forms.

-

Gene Regulation: Active BZR1 and BES1 translocate to the nucleus, where they bind to the promoters of target genes, regulating their expression to control plant growth and development.

Conclusion and Future Perspectives

The discovery of this compound and the broader class of brassinosteroids represents a paradigm shift in our understanding of plant endocrinology. From the painstaking efforts of early researchers to the elegant elucidation of a complex signaling network, the journey of this compound is a testament to the power of curiosity-driven research and interdisciplinary collaboration. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for future research in this area. For drug development professionals, the unique mode of action of brassinosteroids and their potent biological effects offer intriguing possibilities for the development of novel agrochemicals and potentially even therapeutic agents. The continued exploration of brassinosteroid biology, from structural modifications of the molecule to the intricate details of its signaling network, promises to yield further insights into the fundamental processes of life and to provide innovative solutions to challenges in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of brassinolide and its 22 beta, 23 beta-isomer: novel plant growth-promoting steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Loss of Function of a Rice brassinosteroid insensitive1 Homolog Prevents Internode Elongation and Bending of the Lamina Joint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

The Homobrassinolide Biosynthetic Pathway in Arabidopsis: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the homobrassinolide (BL) biosynthetic pathway in the model plant Arabidopsis thaliana. Brassinosteroids (BRs) are a class of steroidal plant hormones essential for a wide range of developmental processes, including cell elongation, vascular differentiation, and stress responses. This document details the enzymatic steps, key intermediates, and regulatory mechanisms governing the synthesis of brassinolide, the most biologically active brassinosteroid. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic pathway. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the pathway and related experimental workflows to facilitate further research and potential applications in agriculture and medicine.

Introduction

Brassinosteroids are crucial for normal plant growth and development.[1] Mutants deficient in BR biosynthesis or signaling exhibit characteristic phenotypes such as severe dwarfism, reduced fertility, and altered responses to light.[1] The elucidation of the BR biosynthetic pathway has been a significant achievement in plant biology, primarily through the genetic and biochemical analysis of these mutants in Arabidopsis. This guide focuses on the synthesis of this compound, a C28 brassinosteroid, which is a major bioactive form in many plant species.

The biosynthesis of brassinolide from the sterol precursor campesterol involves a series of hydroxylation, oxidation, and reduction reactions catalyzed by a suite of enzymes, many of which are cytochrome P450 monooxygenases (CYPs).[2] The pathway is complex, featuring parallel branches, often referred to as the early and late C-6 oxidation pathways.[3] The regulation of this pathway is tightly controlled through feedback mechanisms at the transcriptional level of the biosynthetic genes.[4]

The this compound Biosynthetic Pathway

The biosynthesis of brassinolide in Arabidopsis initiates from the common plant sterol, campesterol. The pathway proceeds through a series of modifications to the steroid nucleus and the side chain. Two major branches, the early and late C-6 oxidation pathways, converge to produce castasterone (CS), the immediate precursor of brassinolide (BL).[3][5] The conversion of castasterone to brassinolide is the final step, catalyzed by a Baeyer-Villiger oxidation.[6]

Key Enzymes and Genes

A number of key enzymes, primarily belonging to the cytochrome P450 superfamily, have been identified and characterized. The genes encoding these enzymes were largely identified through the analysis of BR-deficient dwarf mutants in Arabidopsis.

-

DET2 (DE-ETIOLATED 2): A steroid 5α-reductase that catalyzes the conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one.[1]

-

DWF4 (DWARF4) / CYP90B1: A C-22 hydroxylase that acts on multiple substrates, including campesterol and campestanol.[1][4] This enzyme is considered to catalyze a rate-limiting step in the pathway.[7]

-

CPD (CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM) / CYP90A1: A C-3 dehydrogenase.[1][4]

-

BR6ox1 / CYP85A1 and BR6ox2 / CYP85A2: C-6 oxidases that catalyze the final steps of the pathway, including the conversion of 6-deoxocastasterone to castasterone.[7][8] CYP85A2 can also catalyze the conversion of castasterone to brassinolide.[4]

-

ROT3 / CYP90C1 and CYP90D1: These enzymes are involved in C-23 hydroxylation.[1]

Pathway Visualization

The following diagram illustrates the major steps in the this compound biosynthetic pathway in Arabidopsis.

Quantitative Data

The levels of brassinosteroid intermediates are tightly regulated. Analysis of various mutants has provided valuable quantitative data on the accumulation of specific intermediates, which helps to elucidate the function of the blocked enzymes.

Table 1: Endogenous Brassinosteroid Levels in Wild-Type and bri1 Mutant Arabidopsis

The bri1 mutant is impaired in brassinosteroid signaling, leading to an accumulation of bioactive BRs.[9]

| Compound | Wild-Type (Ws-2) (ng/g FW) | bri1-4 (null allele) (ng/g FW) | Fold Change (bri1-4 vs WT) | bri1-5 (weaker allele) (ng/g FW) | Fold Change (bri1-5 vs WT) |

| 6-Deoxotyphasterol | ~0.1 | Slightly higher | ~1-2 | ~0.1 | ~1 |

| 6-Deoxocastasterone | ~0.2 | Slightly higher | ~1-2 | ~0.2 | ~1 |

| Typhasterol | ~0.3 | ~9.9 | 33 | ~5.1 | 17 |

| Castasterone | ~0.5 | ~64.0 | 128 | ~25.5 | 51 |

| Brassinolide | ~0.1 | ~5.7 | 57 | ~2.2 | 22 |

Data compiled from Noguchi et al., 1999.[9]

Table 2: Relative Transcript Levels of BR Biosynthetic Genes in Different Organs of Wild-Type Arabidopsis

The expression of BR biosynthetic genes is organ-specific, with higher expression in actively growing tissues.[7]

| Gene | Apical Shoots (Relative Expression) | Inflorescent Stems (Relative Expression) | Rosette Leaves (Relative Expression) | Cauline Leaves (Relative Expression) | Siliques (Relative Expression) | Roots (Relative Expression) |

| BR6ox1 | 1.00 | 0.25 | 0.15 | 0.20 | 0.60 | 0.10 |

| BR6ox2 | 1.00 | 0.30 | 0.20 | 0.25 | 0.50 | 0.15 |

| CPD | 1.00 | 0.40 | 0.30 | 0.35 | 0.70 | 0.20 |

| DWF4 | 1.00 | 0.20 | 0.10 | 0.15 | 0.80 | 0.05 |

Data are normalized to the expression in apical shoots and are illustrative based on findings from Shimada et al., 2003.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Brassinosteroid Extraction and Quantification by GC-MS

This protocol is adapted from Noguchi et al. (1999) and Fujioka et al. (2002).

Objective: To extract and quantify endogenous brassinosteroids from Arabidopsis tissues.

Materials:

-

Plant tissue (e.g., whole seedlings, shoots, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

1 M KH₂PO₄ buffer (pH 7.4)

-

Deuterated internal standards (e.g., [²H₆]BL, [²H₆]CS)

-

C18 solid-phase extraction (SPE) cartridges

-

Anion-exchange SPE cartridges (e.g., DEAE-Sephadex)

-

Methaneboronic acid

-

Pyridine

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Tissue Homogenization:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Record the fresh weight of the tissue.

-

-

Extraction:

-

To the powdered tissue, add a known amount of deuterated internal standards.

-

Add 80% MeOH and homogenize thoroughly.

-

Incubate the mixture at 4°C overnight with gentle shaking.

-

Centrifuge the homogenate at 3,000 x g for 10 minutes.

-

Collect the supernatant. Re-extract the pellet twice with 80% MeOH.

-

Combine the supernatants and evaporate to an aqueous phase under reduced pressure.

-

-

Purification:

-

Partition the aqueous phase three times against an equal volume of CHCl₃.

-

Combine the CHCl₃ fractions and evaporate to dryness.

-

Dissolve the residue in a small volume of 80% MeOH.

-

Apply the sample to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water and then with 50% MeOH.

-

Elute the brassinosteroids with 100% MeOH.

-

For further purification, use an anion-exchange SPE cartridge.

-

-

Derivatization and GC-MS Analysis:

-

Evaporate the purified fraction to dryness.

-

Add methaneboronic acid and pyridine to the residue.

-

Heat at 80°C for 30 minutes to form bismethaneboronate derivatives.

-

Analyze the derivatized sample by GC-MS in selected ion monitoring (SIM) mode.

-

Quantify the endogenous brassinosteroids by comparing the peak areas of the endogenous compounds with those of the corresponding deuterated internal standards.

-

In Vitro Enzyme Assay for CYP90B1/DWF4

This protocol is based on the methods described for the functional characterization of P450 enzymes.

Objective: To determine the enzymatic activity of DWF4 by measuring the conversion of a substrate to its product.

Materials:

-

Yeast or insect cells for heterologous expression of DWF4.

-

Microsomal fraction containing the recombinant DWF4 protein.

-

NADPH-cytochrome P450 reductase.

-

Substrate (e.g., campesterol, campestanol).

-

NADPH.

-

Potassium phosphate buffer (pH 7.25).

-

Ethyl acetate.

-

GC-MS or LC-MS for product analysis.

Procedure:

-

Heterologous Expression and Microsome Preparation:

-

Express the DWF4 cDNA in a suitable expression system (e.g., yeast, insect cells).

-

Harvest the cells and prepare microsomal fractions by differential centrifugation.

-

-

Enzyme Reaction:

-

Set up the reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.25)

-

Microsomal fraction containing DWF4 (e.g., 50 pmol)

-

NADPH-cytochrome P450 reductase (e.g., 0.1 units)

-

Substrate (e.g., 20 µM campesterol)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH (1 mM final concentration).

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

-

Product Extraction and Analysis:

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase. Repeat the extraction twice.

-

Combine the ethyl acetate fractions and evaporate to dryness.

-

Dissolve the residue in a suitable solvent.

-

Analyze the products by GC-MS or LC-MS to identify and quantify the 22-hydroxylated product.

-

Phenotypic Analysis of Arabidopsis Mutants: Hypocotyl Elongation Assay

This protocol is a standard method for assessing brassinosteroid deficiency or insensitivity.

Objective: To measure the hypocotyl length of Arabidopsis seedlings grown in the dark to assess brassinosteroid-related phenotypes.

Materials:

-

Arabidopsis seeds (wild-type and mutant lines).

-

Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Triton X-100).

-

Sterile water.

-

Growth medium (e.g., 0.5x Murashige and Skoog (MS) medium with 0.8% agar).

-

Petri plates.

-

Growth chamber with controlled light and temperature.

-

Digital scanner or camera.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

-

Rinse the seeds 3-5 times with sterile water.

-

Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification.

-

Plate the seeds on MS agar plates in straight lines.

-

-

Seedling Growth:

-

Place the plates in a growth chamber under continuous white light for 4-6 hours to induce germination.

-

Wrap the plates in aluminum foil to ensure complete darkness.

-

Place the plates vertically in the growth chamber at 22°C for 5-7 days.

-

-

Data Acquisition and Analysis:

-

After the growth period, carefully open the plates and scan or photograph them.

-

Use image analysis software to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.

-

Perform statistical analysis to compare the hypocotyl lengths of mutant and wild-type seedlings.

-

Signaling and Regulatory Network

The regulation of this compound biosynthesis is intricately linked to the brassinosteroid signaling pathway. The end-product, brassinolide, negatively feeds back to suppress the transcription of key biosynthetic genes, such as DWF4 and CPD.[2][4] This feedback regulation is mediated by the transcription factors BZR1 and BES1, which are the downstream components of the BR signaling cascade.

Simplified Brassinosteroid Signaling Pathway

The following diagram provides a simplified overview of the BR signaling pathway leading to the regulation of gene expression.

Conclusion

The this compound biosynthetic pathway in Arabidopsis is a well-characterized and highly regulated metabolic process that is fundamental to plant life. This technical guide has provided a comprehensive overview of the pathway, including quantitative data on intermediate levels and gene expression, detailed experimental protocols for its study, and visualizations of the key processes. A thorough understanding of this pathway is not only crucial for fundamental plant science but also holds significant potential for the development of strategies to improve crop yield and resilience. The methodologies and data presented herein are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of brassinosteroid biology and harness its potential for practical applications.

References

- 1. A Deep Learning-Based Approach for High-Throughput Hypocotyl Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Automated analysis of hypocotyl growth dynamics during shade avoidance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Brassinosteroid-Insensitive Dwarf Mutants of Arabidopsis Accumulate Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cgay.pbworks.com [cgay.pbworks.com]

Unraveling the Bond: A Technical Guide to Homobrassinolide Receptor Binding Affinity Studies

For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand and its receptor is paramount. In the realm of plant biology and its potential therapeutic applications, the interaction between the plant steroid hormone homobrassinolide and its receptors is a subject of intense investigation. This guide provides an in-depth look at the core of these studies: the determination of binding affinity, complete with experimental protocols, quantitative data, and visual representations of the underlying molecular processes.

The Core Interaction: this compound and its Receptors

This compound, a potent brassinosteroid, elicits a wide range of physiological responses in plants, from cell elongation and division to stress tolerance.[1][2] These effects are initiated by its binding to a family of cell-surface receptor kinases, with BRASSINOSTEROID-INSENSITIVE 1 (BRI1) being the most well-characterized.[3][4][5] The affinity of this binding is a critical determinant of the downstream signaling cascade and, consequently, the physiological outcome. Several members of the BRI1 family, including BRL1 and BRL3, also function as brassinosteroid receptors, exhibiting distinct expression patterns and contributing to the complexity of brassinosteroid signaling.[5][6]

Quantifying the Affinity: A Comparative Look

The strength of the interaction between this compound and its receptors is quantified by the dissociation constant (Kd), a measure where a lower value indicates a stronger binding affinity. Various studies have employed sophisticated biophysical techniques to determine these values. The table below summarizes key quantitative data for the binding of various brassinosteroids to their receptors.

| Ligand | Receptor | Technique | Dissociation Constant (Kd) | Reference |

| Brassinolide | BRI1 | Grating-Coupled Interferometry (GCI) | ~10 nM | [7] |

| Brassinolide | BRI1, BRL1, BRL3 | Grating-Coupled Interferometry (GCI) | Nanomolar affinity | [8] |

| 24-epibrassinolide | BRI1 | Not specified | Reduced binding affinity compared to brassinolide | [8] |

| 28-homobrassinolide | BRI1 | Not specified | Higher binding affinity than 24-epibrassinolide, lower than brassinolide | [9] |

| Brassinolide | BRI1G644D mutant | Grating-Coupled Interferometry (GCI) | ~11.6 μM | [7] |

Experimental Protocols: The "How-To" of Binding Affinity Studies

Several powerful techniques are employed to measure the binding affinity between this compound and its receptors. The most common and robust methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[10][11][12]

Experimental Protocol:

-

Immobilization of the Receptor:

-

The purified extracellular domain of the BRI1 receptor (the ligand in this context) is immobilized on a sensor chip (e.g., a CM5 chip). This is typically achieved through amine coupling, where the ligand is covalently attached to the carboxymethylated dextran surface of the chip.

-

-

Analyte Preparation:

-

This compound (the analyte) is dissolved in a suitable running buffer (e.g., HBS-EP buffer) to create a series of concentrations.

-

-

Binding Measurement:

-

The running buffer is flowed continuously over the sensor chip surface to establish a stable baseline.

-

Different concentrations of the this compound solution are then injected and flowed over the surface.

-

The binding of this compound to the immobilized BRI1 receptor causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).

-

This is followed by a dissociation phase where the running buffer is flowed over the chip again, and the dissociation of the this compound from the receptor is monitored.

-

-

Data Analysis:

-

The association and dissociation rate constants (ka and kd) are determined by fitting the binding data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change associated with a binding event.[13][14][15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol:

-

Sample Preparation:

-

A solution of the purified BRI1 receptor is placed in the sample cell of the calorimeter.

-

A solution of this compound at a higher concentration is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the sample cell containing the BRI1 receptor.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Acquisition:

-

The raw data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change per injection.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

-

Radioligand Binding Assay

This classic technique uses a radioactively labeled ligand (e.g., [3H]-homobrassinolide) to quantify its binding to a receptor.

Experimental Protocol:

-

Preparation of Receptor Source:

-

Membrane fractions containing the BRI1 receptor are isolated from plant tissues or from cells overexpressing the receptor.

-

-

Binding Reaction:

-

A constant amount of the membrane preparation is incubated with increasing concentrations of the radiolabeled this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled this compound.

-

-

Separation of Bound and Free Ligand:

-

After incubation, the bound and free radioligand are separated. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound receptor-ligand complex.

-

-

Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The specific binding data is then plotted against the radioligand concentration, and the Kd and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the resulting saturation curve.

-

Visualizing the Molecular Machinery

To better understand the processes involved in this compound receptor binding and signaling, visual diagrams are indispensable.

Caption: this compound signaling pathway.

Caption: General workflow for a protein-ligand binding affinity assay.

Conclusion

The study of this compound receptor binding affinity is a cornerstone of modern plant biology and holds significant promise for agricultural and pharmaceutical applications. By employing a suite of powerful biophysical techniques, researchers can meticulously dissect the molecular interactions that govern plant growth and development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists aiming to explore this fascinating and vital area of research. The continued exploration of these interactions will undoubtedly pave the way for the development of novel plant growth regulators and potentially new therapeutic agents.

References

- 1. Effect of 28-homobrassinolide on the performance of sensitive and resistant varieties of Vigna radiata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding Assays for Brassinosteroid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Binding assays for brassinosteroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Keeping cool: A brassinosteroid receptor BRL3 helps Arabidopsis cope with heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRASSINOSTEROID INSENSITIVE1 internalization can occur independent of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The use of isothermal titration calorimetry to unravel chemotactic signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. edepot.wur.nl [edepot.wur.nl]

The Physiological Effects of Homobrassinolide on Seed Germination: A Technical Guide

Abstract

Homobrassinolide (HBR), a potent member of the brassinosteroid family of plant hormones, plays a critical role in regulating numerous aspects of plant growth and development. This technical guide provides an in-depth examination of the physiological and biochemical effects of this compound on the process of seed germination. It synthesizes current research to detail HBR's mechanism of action, its complex interactions with other key phytohormones such as gibberellins (GA) and abscisic acid (ABA), and its role in promoting germination under both optimal and stress conditions. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction

Seed germination is a crucial developmental transition in the life cycle of higher plants, marking the resumption of metabolic activity in the embryo after a period of dormancy. This process is tightly regulated by a complex interplay of endogenous hormonal signals and environmental cues. Brassinosteroids (BRs), including the highly active 28-homobrassinolide, have emerged as key regulators of this process.[1][2] Exogenous application of HBR has been shown to promote seed germination, enhance seedling vigor, and improve tolerance to a variety of abiotic stresses.[3][4][5] This guide delves into the core physiological effects of HBR on seed germination, providing a technical framework for understanding and utilizing its properties.

Core Physiological and Biochemical Effects

This compound exerts its influence on seed germination through a multi-faceted approach, impacting hormonal balance, enzymatic activity, and gene expression.

2.1. Hormonal Crosstalk: The HBR, GA, and ABA Triad

The decision for a seed to germinate is largely governed by the balance between growth-promoting hormones like gibberellins (GA) and growth-inhibiting hormones like abscisic acid (ABA).[6][7][8] this compound acts as a critical modulator of this balance.

-

Interaction with Gibberellins (GA): While both HBR and GA promote germination, they appear to do so through distinct pathways.[9][10] GA is often associated with releasing photodormancy and weakening the endosperm by inducing hydrolytic enzymes like β-1,3-glucanase.[10] In contrast, HBR does not release photodormancy but is proposed to directly enhance the growth potential of the embryo itself, independent of the GA pathway.[9][10] This is supported by findings that HBR can rescue the germination of GA-deficient mutants, indicating it can bypass the GA requirement.[9][11]

-

Antagonism with Abscisic Acid (ABA): ABA is a primary inhibitor of seed germination. HBR effectively counteracts this inhibition.[9][10] The signaling pathways of BR and ABA are interconnected. The BR signaling repressor, BIN2, has been shown to interact with and stabilize the ABA signaling component ABI5, a key transcription factor that inhibits germination.[12][13] By inhibiting BIN2, HBR signaling can reduce the stability of ABI5, thereby relieving its inhibitory effect and promoting germination.[12] Furthermore, the core BR-activated transcription factor, BZR1, can directly bind to the promoter of ABI5 and repress its expression.[12]

2.2. Stimulation of Metabolic and Enzymatic Activity

To fuel the growth of the emerging radicle, the seed must mobilize stored energy reserves. HBR has been shown to significantly enhance this process.

-

Hydrolytic Enzymes: Treatment with HBR increases the activity of key enzymes responsible for breaking down stored macromolecules. Notably, the activity of α-amylase, which hydrolyzes starch into soluble sugars, is significantly increased in HBR-treated seeds of wheat and barley.[11][14] This provides the necessary energy for the growing embryo.

-

Antioxidant Enzymes: Seed germination is a period of intense metabolic activity, which can lead to the production of reactive oxygen species (ROS). HBR treatment has been observed to increase the activities of antioxidant enzymes such as catalase (CAT) and peroxidase (POX).[11][15] This enhanced antioxidant capacity helps protect the seed from oxidative damage during this vulnerable stage.

-

Nucleic Acid and Protein Synthesis: HBR promotes the synthesis of nucleic acids and proteins, which are essential for cell division and elongation.[3][11] This is achieved by up-regulating the expression of thousands of target genes through the transcription factors BES1 and BZR1.[16][17]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on key germination and seedling growth parameters.

Table 1: Effect of this compound (HBR) on Seed Germination Percentage

| Plant Species | HBR Concentration | Stress Condition | % Change in Germination | Reference |

| Triticum aestivum (Wheat) | 10⁻¹⁰ M, 10⁻⁸ M | None | Significant Increase | [11] |

| Brassica rapa | 10 µM | Lead (Pb) Stress (300 mg/kg) | +43% (vs. Pb-only treatment) | [18] |

| Brassica juncea | 10⁻⁸ M | None | Significant Amelioration | [15] |

| Zea mays (Corn) | 5.2 x 10⁻¹² M to 10⁻⁶ M | Various | Varied Effects | [19][20] |

Table 2: Effect of this compound (HBR) on Seedling Growth Parameters

| Plant Species | HBR Concentration | Parameter Measured | % Change | Reference |

| Brassica rapa | 10 µM (under Pb stress) | Shoot Length | +25% | [18] |

| Root Length | +50% | [18] | ||

| Shoot Fresh Weight | +60% | [18] | ||

| Root Fresh Weight | +70% | [18] | ||

| Zea mays (Corn) | 0.01% SL (soaking) | Underground Fresh Weight | Significant Increase | [21] |

| Triticum aestivum (Wheat) | 1, 3, 5 µM | Leaf Number, Fresh & Dry Weight | Significant Increase | [22] |

Table 3: Effect of this compound (HBR) on Key Enzyme Activities During Germination

| Plant Species | HBR Concentration | Enzyme | % Change in Activity | Reference |

| Triticum aestivum (Wheat) | 10⁻¹⁰ M, 10⁻⁸ M | α-amylase | Significantly Increased | [11] |

| Catalase | Significantly Increased | [11] | ||

| Peroxidase | Significantly Increased | [11] | ||

| Brassica juncea | 10⁻⁸ M | Polyphenol Oxidase (PPO) | Significantly Increased | [15] |

| Catalase (CAT) | Significantly Ameliorated | [15] | ||

| Superoxide Dismutase (SOD) | Significantly Ameliorated | [15] | ||

| Hordeum vulgare (Barley) | 5, 25 µg/L | Total Amylase | Significantly Increased (under drought) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for reproducing and expanding upon this research.

4.1. Protocol for Seed Germination and Enzyme Activity Assay in Wheat

This protocol is adapted from the methodology described for Triticum aestivum.[11]

-

Seed Selection and Sterilization: Select healthy, uniform grains of Triticum aestivum. Surface sterilize the grains with a 0.1% mercuric chloride solution for 2-3 minutes, followed by thorough rinsing with double-distilled water.

-

This compound Treatment: Prepare aqueous solutions of 28-homobrassinolide at desired concentrations (e.g., 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M). A control group is treated with double-distilled water. Soak the sterilized grains in the respective solutions for 8 hours.

-

Germination Conditions: Place the pre-treated grains in sterile petri plates lined with Whatman No. 1 filter paper. Moisten the filter paper with double-distilled water. Incubate the plates in a B.O.D. incubator at a constant temperature of 25°C in darkness.

-

Sampling: Collect samples at specific time points after the initial soaking (e.g., 12, 18, and 24 hours) for biochemical analysis. Germination percentage can be recorded daily.

-

α-Amylase Activity Assay:

-

Homogenize a known weight of the sample (e.g., 1g) in a cold phosphate buffer (pH 6.9).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the enzyme extract.

-

The reaction mixture consists of the enzyme extract, starch solution (substrate), and phosphate buffer. Incubate at 37°C.

-

Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

-

Measure the absorbance at 560 nm to determine the amount of reducing sugar (maltose) released. One unit of α-amylase activity is defined as the amount of enzyme required to release 1 µmol of maltose per minute.

-

-

Data Analysis: Analyze germination percentage, seedling growth parameters, and enzyme activities. Use appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatments.

4.2. General Protocol for HBR Solution Preparation

This protocol is a generalized method for preparing HBR solutions for experimental use.[17]

-

Stock Solution Preparation:

-

Accurately weigh the required amount of crystalline 28-homobrassinolide.

-

Due to low water solubility, first dissolve the HBR powder in a small volume of ethanol (e.g., 1-2 mL) to ensure complete dissolution.

-

Quantitatively transfer the dissolved HBR to a volumetric flask and bring it to the final volume with distilled water to create a concentrated stock solution. Store the stock solution appropriately (e.g., refrigerated and protected from light).

-

-

Working Solution Preparation:

-

Calculate the volume of the stock solution needed to achieve the desired final concentration for the experiment.

-

In a larger container, add the calculated volume of the stock solution to the required volume of distilled water containing a non-ionic surfactant (if required for foliar application, typically not necessary for seed soaking).

-

Mix the solution thoroughly. Ensure the pH of the final solution is near neutral.

-

Visualizations: Signaling Pathways and Workflows

5.1. Brassinosteroid Signaling Pathway

The perception of this compound at the cell surface initiates a signaling cascade that culminates in the regulation of gene expression.

Caption: Core this compound Signaling Pathway.

5.2. Hormonal Crosstalk in Seed Germination

This compound integrates with GA and ABA pathways to fine-tune the germination process.

Caption: HBR, GA, and ABA Hormonal Crosstalk.

5.3. Experimental Workflow

A typical workflow for investigating the effects of this compound on seed germination follows a structured series of steps from treatment to data analysis.

Caption: General Experimental Workflow.

Conclusion

This compound is a powerful promoter of seed germination, acting through sophisticated physiological and biochemical mechanisms. Its ability to enhance the embryo's intrinsic growth potential, modulate the critical balance between GA and ABA, and bolster metabolic and antioxidant activities underscores its significance as a key endogenous regulator. Furthermore, its capacity to improve germination under diverse environmental stresses highlights its potential for agricultural applications, such as the development of seed priming agents to improve crop establishment and resilience. The data and protocols presented in this guide provide a solid foundation for further research into the multifaceted roles of this vital plant hormone.

References

- 1. ir4project.org [ir4project.org]

- 2. Katyayani Bloom Booster | this compound 0.04 % Plant Growth Regulator – Katyayani Organics [katyayaniorganics.com]

- 3. citrusrdf.org [citrusrdf.org]

- 4. mdpi.com [mdpi.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Frontiers | Roles of Gibberellins and Abscisic Acid in Regulating Germination of Suaeda salsa Dimorphic Seeds Under Salt Stress [frontiersin.org]

- 7. Antagonism between abscisic acid and gibberellins is partially mediated by ascorbic acid during seed germination in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. seedbiology.de [seedbiology.de]

- 11. bio21.bas.bg [bio21.bas.bg]

- 12. Do brassinosteroids enhance and upgrade their regulation roles in seeds? [maxapress.com]

- 13. Brassinosteroids repress the seed maturation program during the seed-to-seedling transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of soaking seeds with 2, 4-epbrassinolide on starch netabolism during germination of barley seeds under drought stress [zjnyxb.cn]

- 15. Effects of 24-epibrassinolide and 28-homobrassinolide on the growth and antioxidant enzyme activities in the seedlings of Brassica juncea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. 28-Homobrassinolide Primed Seed Improved Lead Stress Tolerance in Brassica rapa L. through Modulation of Physio-Biochemical Attributes and Nutrient Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Mode of Action of Brassinosteroids: Seed Germination and Seedling Growth and Development—One Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect Experiment of Seed Soaking With 28-Homobrassinolide to Promote Rooting of Corn_Zhengzhou Zhengshi Chemical Co., Ltd. [zs-chemical.com]

- 22. researchgate.net [researchgate.net]

The Architect of Growth: Homobrassinolide's Role in Plant Cell Elongation and Division

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Homobrassinolide (HBL), a potent member of the brassinosteroid (BR) family of plant steroid hormones, plays a pivotal role in orchestrating plant growth and development. At the cellular level, HBL exerts profound effects on both cell elongation and division, processes fundamental to organogenesis and overall plant architecture. This technical guide delves into the core mechanisms by which this compound regulates these critical cellular events. We will explore the intricate signaling cascade initiated by HBL, from its perception at the cell surface to the downstream transcriptional changes that ultimately drive cellular expansion and proliferation. This document provides a comprehensive overview of the quantitative effects of HBL, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

Brassinosteroids are a class of over 70 naturally occurring steroidal compounds that are essential for normal plant growth and development.[1][2] Among these, this compound (HBL) is a widely studied and commercially utilized analogue due to its high bioactivity.[1] The physiological effects of HBL are diverse, encompassing seed germination, root and shoot growth, vascular differentiation, and responses to various environmental stresses.[3][4] The most visually striking effects of HBL, however, are its potent promotion of cell elongation and its involvement in cell division, which are the focus of this guide.[5][6] Understanding the molecular mechanisms underpinning these processes is crucial for the development of novel plant growth regulators and for engineering crops with enhanced growth characteristics and resilience.

The this compound Signaling Pathway

The canonical brassinosteroid signaling pathway is a well-elucidated cascade that translates the perception of HBL at the cell surface into a transcriptional response in the nucleus. The core components of this pathway are highly conserved across the plant kingdom.

In the absence of HBL, a GSK3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), actively phosphorylates and inactivates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[2][7] Phosphorylated BZR1 and BES1 are retained in the cytoplasm and are targeted for degradation.[7]

The binding of HBL to its cell-surface receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase, triggers a series of events. HBL binding induces the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[3] This association leads to a cascade of transphosphorylation events that ultimately result in the inactivation of BIN2.[3] With BIN2 inactivated, BZR1 and BES1 are dephosphorylated by PROTEIN PHOSPHATASE 2A (PP2A), allowing them to accumulate in the nucleus.[7] In the nucleus, BZR1 and BES1 bind to specific DNA motifs in the promoters of target genes, regulating their expression to control cell elongation and division.[2][7]

Role in Plant Cell Elongation

Cell elongation is a fundamental process driving plant growth, and it is tightly regulated by both internal and external cues. This compound is a potent promoter of cell elongation, a phenomenon readily observed in the hypocotyls of dark-grown seedlings and in roots.[1][2]

Quantitative Effects on Cell Elongation

The effect of HBL on cell elongation is dose-dependent. Low concentrations typically promote elongation, while very high concentrations can be inhibitory.[1] The following tables summarize quantitative data from studies on Arabidopsis thaliana.

Table 1: Effect of this compound on Hypocotyl Elongation in Arabidopsis thaliana

| Treatment Concentration | Hypocotyl Length (mm) - Brassinolide (BL) | Hypocotyl Length (mm) - 28-Homobrassinolide (HBL) |

| 0 nM (Control) | 1.2 ± 0.2 | 1.2 ± 0.2 |

| 1 nM | 5.8 ± 0.5 | 5.5 ± 0.6 |

| 10 nM | 10.5 ± 0.8 | 10.2 ± 0.7 |

| 100 nM | 11.2 ± 0.9 | 11.0 ± 0.8 |

Data adapted from comparative bioactivity studies.[3] Values are representative examples and may vary between experimental conditions.

Table 2: Effect of this compound on Root Elongation in Arabidopsis thaliana

| Treatment Concentration | Root Length (% of Control) - Brassinolide (BL) | Root Length (% of Control) - 28-Homobrassinolide (HBL) |

| 0.001 nM | ~105% | ~105% |

| 0.01 nM | ~80% | ~90% |

| 0.1 nM | ~60% | ~70% |

| 1 nM | ~40% | ~50% |

| 10 nM | ~30% | ~35% |

| 100 nM | ~25% | ~30% |

Data adapted from dose-response analyses.[1] Note that at very low concentrations, a slight promotion of root growth can be observed, while higher concentrations are strongly inhibitory.

Molecular Mechanisms of Cell Elongation

This compound promotes cell elongation through several interconnected mechanisms:

-

Gene Expression: HBL, via the BZR1/BES1 transcription factors, upregulates the expression of genes involved in cell wall modification, such as expansins (which loosen the cell wall) and xyloglucan endotransglucosylase/hydrolases (XTHs) that remodel cell wall components.[8]

-

Interaction with Auxin: HBL acts synergistically with auxin, another key plant hormone in cell elongation.[9] This interaction involves both signaling pathways converging to regulate a common set of target genes.[9] HBL signaling is required for auxin-mediated hypocotyl elongation.[9]

-

Proton Pumping: Brassinosteroids can stimulate the activity of plasma membrane H+-ATPases, leading to the acidification of the apoplast. This lower pH activates expansins and promotes cell wall loosening, a prerequisite for cell expansion.

Role in Plant Cell Division

While the role of this compound in cell elongation is well-established, its function in cell division is more complex and appears to be context-dependent. Evidence suggests that HBL can promote cell division, particularly in conjunction with other hormones like auxins and cytokinins.[10]

Quantitative Effects on Cell Division-Related Gene Expression

One of the key molecular links between HBL and cell division is the regulation of cyclin genes. Cyclins are crucial regulatory proteins that control the progression of the cell cycle.

Table 3: Effect of this compound on the Expression of Cell Division-Related Genes

| Gene | Treatment | Relative Transcript Abundance (Fold Change) |

| CycD3 | 5 µM epi-brassinolide (8h) | ~4.0 |

Data from studies on Arabidopsis det2 suspension cultures.[11] CycD3 is a D-type cyclin that plays a role in the G1-to-S phase transition of the cell cycle.

Molecular Mechanisms of Cell Division

-

Regulation of Cyclin Genes: this compound can induce the transcription of CycD3, a key regulator of the cell cycle.[11][12] This induction suggests a direct role for HBL in promoting the entry of cells into the S-phase, a critical step for cell division.

-

Interaction with Cytokinins: In some experimental systems, HBL has been shown to substitute for cytokinins in promoting the growth of callus and suspension cultures, indicating an overlap in their functions related to cell proliferation.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on plant cell elongation and division.

Arabidopsis Hypocotyl Elongation Assay

This assay is a classic method to assess the biological activity of brassinosteroids.

Methodology:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile distilled water.

-

Plating: Plate the sterilized seeds on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar, supplemented with various concentrations of this compound (e.g., 0, 1, 10, 100 nM). A stock solution of HBL is typically prepared in ethanol, and the final concentration of ethanol in the medium should be kept constant and low (e.g., <0.1%).

-

Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Growth Conditions: Transfer the plates to a growth chamber under continuous darkness or specific light conditions (e.g., long-day photoperiod) at a constant temperature (e.g., 22°C).

-

Measurement: After a defined period (e.g., 5-7 days), photograph the seedlings and measure the hypocotyl length using image analysis software such as ImageJ.

Arabidopsis Root Growth Inhibition Assay

This assay is used to assess the inhibitory effects of higher concentrations of brassinosteroids on root growth.

Methodology:

-

Seed Sterilization and Plating: Follow the same procedure as for the hypocotyl elongation assay, plating seeds on MS medium with varying concentrations of HBL.

-

Growth Conditions: Place the plates vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

Measurement: After a defined period (e.g., 7-10 days), scan the plates and measure the primary root length using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for BR-Responsive Genes

This method is used to quantify the changes in gene expression in response to this compound treatment.

Methodology:

-

Plant Material and Treatment: Grow Arabidopsis seedlings in liquid or on solid MS medium. Treat the seedlings with a specific concentration of HBL or a mock solution for a defined period (e.g., 4-8 hours).

-

RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform the qRT-PCR reaction using a real-time PCR system. The reaction mixture should contain cDNA, gene-specific primers for the target and reference genes (e.g., Actin or Ubiquitin), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative transcript abundance of the target genes using a method such as the 2-ΔΔCt method.

BES1/BZR1 Phosphorylation Assay

This assay is used to biochemically assess the activation of the brassinosteroid signaling pathway.

Methodology:

-

Protein Extraction: Treat plant tissues with HBL for a short period (e.g., 30-60 minutes). Extract total proteins from the treated and control tissues.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific to BES1 or BZR1. The phosphorylated and dephosphorylated forms of these proteins will migrate at different rates on the gel, allowing for their differentiation. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualization: Visualize the protein bands using a chemiluminescent substrate. A shift in the band pattern towards the dephosphorylated form indicates the activation of the BR signaling pathway.

Conclusion

This compound is a key regulator of plant growth, exerting its influence through the fundamental processes of cell elongation and division. The signaling pathway, from perception at the cell membrane to the transcriptional regulation in the nucleus, provides a clear framework for understanding its mode of action. The quantitative data presented herein underscore the potent, dose-dependent effects of HBL on cellular growth. The detailed experimental protocols offer a practical guide for researchers to investigate these effects further. For professionals in drug development, a thorough understanding of the this compound signaling pathway and its downstream effects provides a valuable platform for the design and screening of novel plant growth regulators with applications in agriculture and horticulture. Future research will likely focus on the intricate crosstalk between the HBL signaling pathway and other hormonal and environmental signals, further unraveling the complex network that governs plant development.

References

- 1. Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. BES1/BZR1 Family Transcription Factors Regulate Plant Development via Brassinosteroid-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Auxin-BR Interaction Regulates Plant Growth and Development [frontiersin.org]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. klpmp.ibcas.ac.cn [klpmp.ibcas.ac.cn]

- 12. Promotive effect of brassinosteroids on cell division involves a distinct CycD3-induction pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Homobrassinolide (HBL) Regulation of Gene Expression in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brassinosteroids (BRs) are a class of steroid phytohormones essential for a wide array of developmental processes in plants, including cell elongation, vascular differentiation, and stress responses.[1] Homobrassinolide (HBL), a highly active synthetic brassinosteroid analog, has been instrumental in elucidating the molecular mechanisms of BR action.[2][3] This technical guide provides an in-depth overview of the core signaling pathway initiated by HBL, its downstream effects on the plant transcriptome, and detailed protocols for key experimental techniques used to study these processes. The focus is on the molecular cascade leading from receptor perception to the activation of transcription factors and the subsequent regulation of thousands of target genes.[4]

The this compound Signaling Pathway

This compound, like other brassinosteroids, is perceived at the cell surface. The signal is then transduced through a phosphorylation cascade that ultimately controls the activity of key transcription factors in the nucleus.[5]

The canonical BR signaling pathway begins with the binding of HBL to the extracellular domain of the leucine-rich repeat receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).[6][7] This binding event induces a conformational change that promotes the heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[5] The association of BRI1 and BAK1 leads to a series of transphosphorylation events, activating the kinase domains of both receptors.

In the absence of HBL, the GSK3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), is constitutively active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[5][8] This phosphorylation promotes their interaction with 14-3-3 proteins, leading to their cytoplasmic retention and subsequent degradation.

Upon HBL perception and BRI1/BAK1 activation, the activated BRI1 receptor complex phosphorylates and inactivates BIN2.[7] This inactivation allows for the dephosphorylation of BZR1 and BES1 by the phosphatase BSU1. The dephosphorylated, active forms of BZR1 and BES1 then accumulate in the nucleus, where they bind to specific DNA sequences (BR-response elements, BRREs, and E-boxes) in the promoters of target genes to regulate their expression.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of 28-homobrassinolide on the performance of sensitive and resistant varieties of Vigna radiata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of this compound enhances growth, yield and quality of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms and networks for brassinosteroid regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrated omics networks reveal the temporal signaling events of brassinosteroid response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Assays for Brassinosteroid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 7. State-of-the-Art Technologies for Understanding Brassinosteroid Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Cryptic Presence of a Potent Growth Regulator: A Technical Guide to the Natural Occurrence and Isolation of Homobrassinolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of homobrassinolide, a naturally occurring brassinosteroid with significant potential in agriculture and pharmacology. This document details its presence in the plant kingdom and outlines the sophisticated methodologies required for its isolation, catering to the needs of researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound, a member of the brassinosteroid family of plant hormones, is ubiquitously distributed throughout the plant kingdom, albeit at exceptionally low concentrations.[1][2][3][4] These steroidal compounds are crucial regulators of a wide array of physiological processes, including cell elongation, division, and differentiation, as well as responses to environmental stresses.[2][4]

The concentration of brassinosteroids, including this compound, varies significantly depending on the plant species, tissue type, and developmental stage. Generally, reproductive tissues and young, actively growing tissues exhibit higher concentrations than mature vegetative parts.

Table 1: Natural Occurrence and Concentration of Brassinosteroids in Various Plant Tissues

| Plant Tissue | Concentration Range (ng/g Fresh Weight) | Reference |

| Pollen and Immature Seeds | 1–100 | [2][5] |

| Shoots and Leaves | 0.01–0.1 | [2][5] |

| Roots | 1–100 | [2] |

| Flowers | 1–100 | [2] |

| Brassica napus (Rapeseed) Pollen | ~200 ppb (for brassinolide) | |

| Cucurbita moschata (Pumpkin) Pollen | 36 µg/kg (0.036 ng/g) for brassinolide, 112 µg/kg (0.112 ng/g) for castasterone | |

| Camellia sinensis (Tea) Leaves | Presence of 28-homodolicholide confirmed | [6] |

It is important to note that the extremely low endogenous levels of this compound and other brassinosteroids necessitate highly sensitive analytical techniques for their detection and quantification.[7] The minute quantities present also mean that isolation from natural sources for commercial purposes is often impractical, leading to a reliance on chemical synthesis.

Isolation and Purification of this compound: A Methodological Overview

The isolation of this compound from plant material is a meticulous and multi-step process designed to extract and purify these trace compounds from a complex biological matrix. The general workflow involves extraction, partitioning, and multiple chromatographic separations.

Experimental Protocol: Extraction and Purification of Brassinosteroids

This protocol is a generalized procedure based on established methods for brassinosteroid isolation.[8][9][7]

1. Plant Material Homogenization and Extraction:

- Fresh or lyophilized plant tissue (e.g., pollen, shoots) is homogenized in a suitable organic solvent, typically methanol or a chloroform/methanol mixture.[8]

- The homogenate is then subjected to exhaustive extraction, often involving stirring or sonication, to ensure maximum recovery of the target compounds.

- The resulting extract is filtered or centrifuged to remove solid plant debris.

2. Solvent Partitioning:

- The crude extract is partitioned between an organic solvent (e.g., chloroform or ethyl acetate) and an aqueous phase to remove highly polar and non-polar impurities.

- The organic phase, containing the brassinosteroids, is collected and concentrated under reduced pressure.

3. Solid-Phase Extraction (SPE):

- The concentrated extract is further purified using solid-phase extraction (SPE) cartridges.[9][7]

- Commonly used sorbents include silica gel, C18, and ion-exchange resins.

- Stepwise elution with solvents of increasing polarity allows for the separation of brassinosteroids from other classes of compounds.

4. Chromatographic Separation:

- High-Performance Liquid Chromatography (HPLC): The fractions enriched with brassinosteroids from SPE are subjected to one or more rounds of HPLC.[10]

- Both normal-phase and reversed-phase columns are employed for separation.

- Detection can be challenging due to the lack of a strong chromophore in brassinosteroids. Therefore, derivatization with chromophoric or fluorophoric agents, or the use of universal detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is often necessary.[10]

- Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification, brassinosteroids are often derivatized to increase their volatility and then analyzed by GC-MS.[8][11] Bismethaneboronation is a common derivatization technique.[8]

5. Identification and Quantification:

- The final identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

- Quantification is typically performed using an internal standard method with isotopically labeled brassinosteroids to ensure accuracy.[11]

Below is a graphical representation of the typical workflow for the isolation of this compound.

This compound Signaling Pathway

Upon perception by the cell, this compound initiates a signaling cascade that ultimately leads to changes in gene expression and physiological responses. The core of this pathway involves a series of phosphorylation and dephosphorylation events.

A simplified representation of the brassinosteroid signaling pathway is provided below.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and methodologies offer a starting point for further research into the vast potential of this potent plant hormone.

References

- 1. mdpi.com [mdpi.com]

- 2. Q&A: what are brassinosteroids and how do they act in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of Brassinosteroid Homeostasis in Higher Plants [frontiersin.org]

- 5. Assessment of Biological Activity of 28-Homobrassinolide via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Homobrassinolide

Introduction